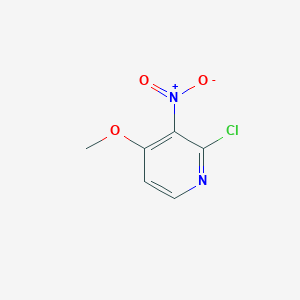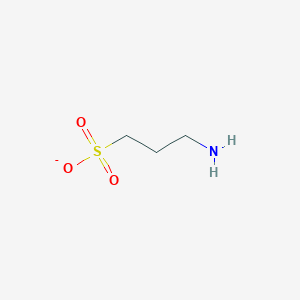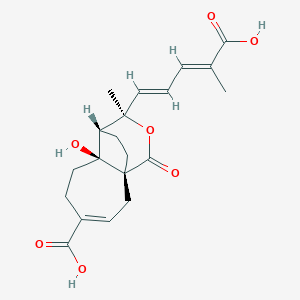
Demethoxydeacetoxypseudolaric acid B
Overview
Description
Demethoxydeacetoxypseudolaric acid B is a natural product found in Pseudolarix amabilis with data available.
Scientific Research Applications
Metabolic Pathway and Metabolites
Demethoxydeacetoxypseudolaric acid B (DDPB) is identified as a significant metabolite in various biological samples, such as plasma, urine, bile, and feces, after the administration of total diterpene acid (TDA) from Pseudolarix kaempferi. The metabolic pathway of TDA, which includes DDPB as a metabolite, is independent of intestinal microflora and is stable in the pH environments of the gastric and intestinal tracts. This metabolic pathway is crucial for understanding the in vivo active form and action mechanism of Pseudolarix kaempferi compounds (Liu et al., 2014).
Biochemistry and Occurrence of O-Demethylation
The process of O-demethylation, which involves the removal of a methyl group from an oxygen atom in organic compounds, plays a pivotal role in various biological processes. This process is catalyzed by enzymes such as 2-oxoglutarate/Fe(II)-dependent dioxygenases and cytochrome P450. These enzymes catalyze demethylation reactions in diverse plant metabolic pathways, which could be relevant to understanding the metabolic transformations of compounds like DDPB (Hagel & Facchini, 2010).
Enzymatic Demethylation and Metabolism
The enzymatic demethylation of lignin-model compounds by fungi like Gloeophyllum trabeum suggests a mechanism for the degradation of complex organic compounds. This process could provide insights into the metabolic pathways and transformations of demethoxy compounds in natural settings (Lopretti et al., 1998).
Pseudolaric Acid B and Its Biological Effects
Pseudolaric acid B, closely related to DDPB, has demonstrated anti-inflammatory and anti-tumor effects. Understanding the action mechanism of pseudolaric acid B, such as its inhibition of inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway, could provide valuable insights into the potential therapeutic applications of DDPB and related compounds (Hou et al., 2012).
Mechanism of Action
Target of Action
Demethoxydeacetoxypseudolaric Acid B is a metabolite of the glucoside of pseudolaric acid C2 (PC2) The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it is a metabolite of the glucoside of pseudolaric acid c2 (pc2) . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that it is a metabolite of the glucoside of pseudolaric acid C2 (PC2)
Result of Action
It is suggested that compounds of the pseudolaric acid class can inhibit the growth of human microvascular endothelial cells . This could potentially lead to the inhibition of tumor tissue vascular formation, reducing the supply of oxygen and nutrients needed for tumor cell division and proliferation, and thus leading to tumor shrinkage or even disappearance .
Biochemical Analysis
Biochemical Properties
Demethoxydeacetoxypseudolaric Acid B plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the growth of microorganisms by inhibiting their metabolic pathways and prevents cell division
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used as an anti-inflammatory agent in the treatment of inflammatory diseases such as intestinal disease .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . Detailed information about these interactions and any effects on metabolic flux or metabolite levels is currently lacking.
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and has effects on its localization or accumulation .
Properties
IUPAC Name |
(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFEVMIQIJTGZ-XYWPTNBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)

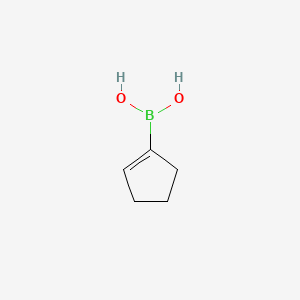
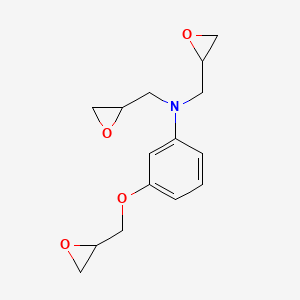
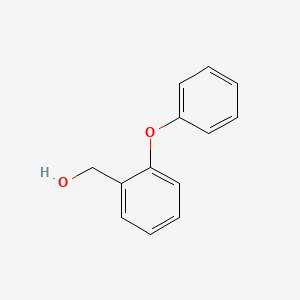
![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
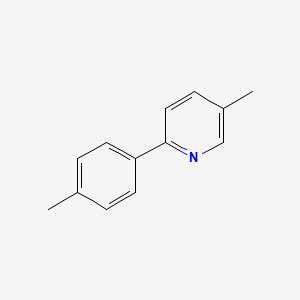
![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)
